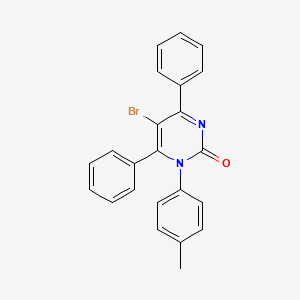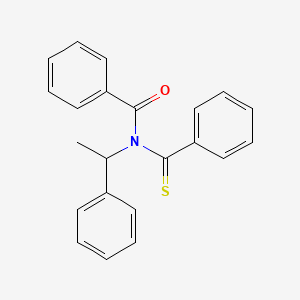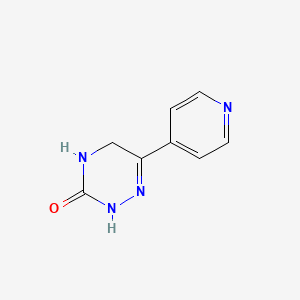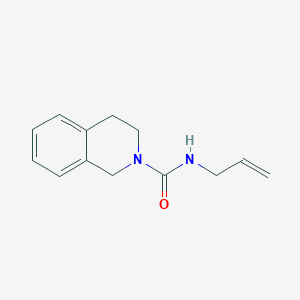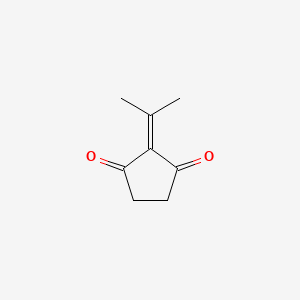
2-(Propan-2-ylidene)cyclopentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-ylidene)cyclopentane-1,3-dione is an organic compound characterized by a cyclopentane ring with two ketone groups at positions 1 and 3, and an isopropylidene group at position 2
Méthodes De Préparation
The synthesis of 2-(Propan-2-ylidene)cyclopentane-1,3-dione typically involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar hydrogenation processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-(Propan-2-ylidene)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(Propan-2-ylidene)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-ylidene)cyclopentane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
2-(Propan-2-ylidene)cyclopentane-1,3-dione can be compared with other similar compounds, such as:
1,3-Cyclopentanedione: This compound lacks the isopropylidene group and has different reactivity and applications.
5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione: This compound has a similar isopropylidene group but a different ring structure. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
90036-74-1 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2-propan-2-ylidenecyclopentane-1,3-dione |
InChI |
InChI=1S/C8H10O2/c1-5(2)8-6(9)3-4-7(8)10/h3-4H2,1-2H3 |
Clé InChI |
ZIRZHXIHDIKFMF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(=O)CCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
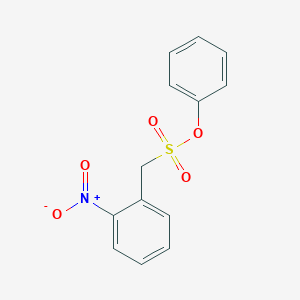
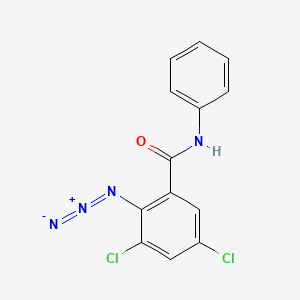
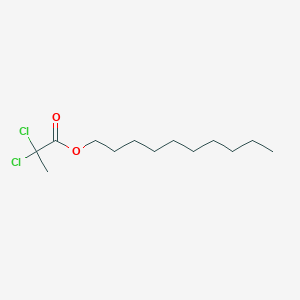
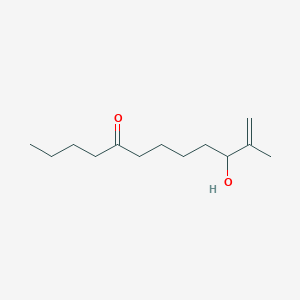
![Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14378884.png)
![1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene](/img/structure/B14378889.png)
![2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B14378896.png)
![Acetic acid;6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol](/img/structure/B14378903.png)
